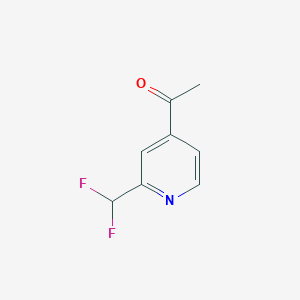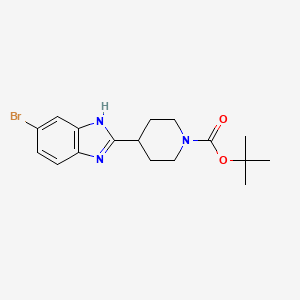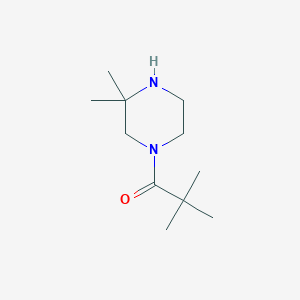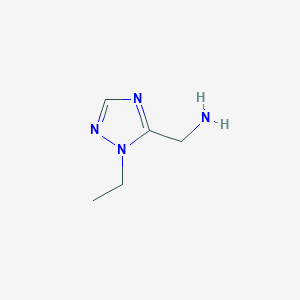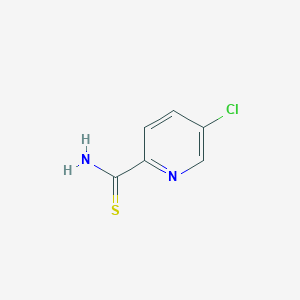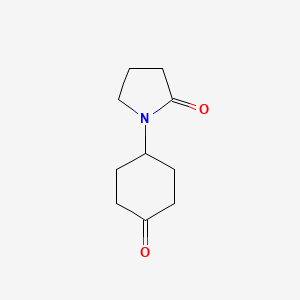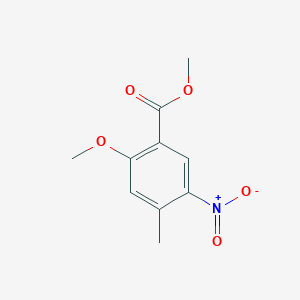
Methyl 2-methoxy-4-methyl-5-nitrobenzoate
Vue d'ensemble
Description
“Methyl 2-methoxy-4-methyl-5-nitrobenzoate” is an organic compound. It belongs to the class of benzenoids, specifically nitrobenzoic acids and derivatives . Its molecular formula is C9H9NO5 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methoxy-4-methyl-5-nitrobenzoate” can be represented by the SMILES stringCOC(=O)C1=C(OC)C=CC(=C1)N+[O-] . This indicates that the molecule contains a methoxy group (-OCH3), a nitro group (-NO2), and a methyl group (-CH3) attached to a benzene ring. Physical And Chemical Properties Analysis
“Methyl 2-methoxy-4-methyl-5-nitrobenzoate” appears as white to pale cream to pale yellow crystals or powder . The compound has a melting point range of 98.0-104.0°C . The Assay (GC) is ≥97.5% .Applications De Recherche Scientifique
Solvolysis and Solvent Interactions
Solvolysis of Allyl Derivatives
In the solvolysis of allyl derivatives, the methoxy group in compounds like 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate demonstrated an electron-withdrawing inductive effect, slowing down the solvolysis rate. This suggests a lack of n-participation by the methoxy group, as evidenced by the normal secondary α-deuterium isotope effect in various solvents (Jursic, Ladika, & Sunko, 1986).
Photostabilization and Singlet Oxygen Quenching
Methyl salicylate and related compounds like methyl 2-methoxybenzoate serve as photostabilizers. Methyl 2-methoxybenzoate notably generates singlet molecular oxygen with a quantum yield of 0.24 in certain solvents. This class of compounds, under the right conditions of medium polarity and pH, effectively scavenges singlet molecular oxygen, with their interaction favored in highly polar solvents or in the presence of bases. This efficiency is significant for the photoprotection of materials against oxygen-mediated degradation (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Synthesis and Chemical Reactivity
Alternative Synthesis Approaches
New methods for synthesizing compounds like methyl 4-butyrylamino-3-methyl-5-nitrobenzoate were explored, optimizing for high yield and quality while reducing production costs. This demonstrates the adaptability and potential for cost-efficiency in synthesizing nitrobenzoate derivatives (Cai Chun, 2004).
Hydrolysis of Benzimidazoles
Investigations into the hydrolysis of compounds like 2-methoxy-1-methylbenzimidazole revealed multiple reaction paths, influenced by the acidity of the medium. This complexity in reaction pathways highlights the intricate chemical behavior of methoxybenzimidazole derivatives (Dembech, Ricci, Seconi, & Vivarelli, 1973).
Biological and Environmental Applications
Antitumor and Antimicrobial Activity
Compounds such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate have been isolated from marine endophytic fungi and demonstrated moderate antitumor and antimicrobial activities. This suggests the potential of such compounds in pharmacological and antimicrobial applications (Xia et al., 2011).
Environmental Monitoring and Contamination Control
For environmental safety, methods have been developed to detect residues of compounds like sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate on various surfaces, ensuring the monitoring and control of potential contaminants (Alder, Augenstein, & Rogerson, 1978).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-methoxy-4-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-4-9(15-2)7(10(12)16-3)5-8(6)11(13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXJRVZVIWNIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-4-methyl-5-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



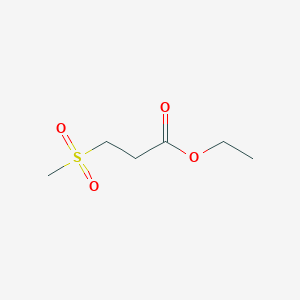
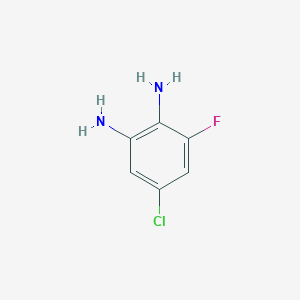
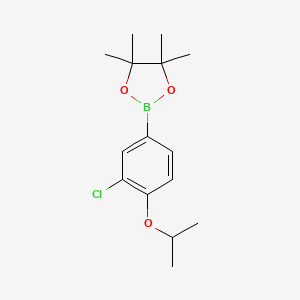
![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)
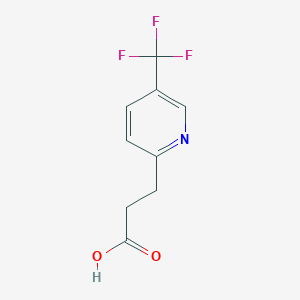

![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
